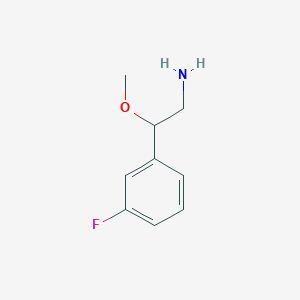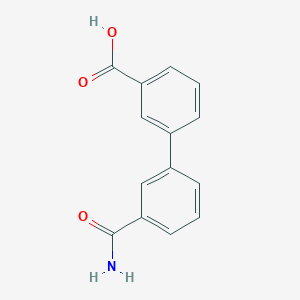
2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as HDBB, is a boron-containing compound that has been widely used in scientific research. This compound has unique chemical properties that make it useful in various applications, including organic synthesis, catalysis, and material science.
科学的研究の応用
Organic Ultrathin Nanostructure Arrays
This compound is pivotal in the development of organic ultrathin semiconductor nanostructures, which are renowned for their excellent charge transport capability , favorable flexibility , and adjustable photoelectric properties . These properties are essential for next-generation optoelectronic applications, such as flexible displays and photovoltaic cells . The ability to control the molecular structure allows for the fine-tuning of band structures and molecular stacking, which is critical for optimizing the optoelectronic properties.
Organic Field-Effect Transistors (OFETs)
In the realm of OFETs, 2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to facilitate the growth of two-dimensional organic semiconductor crystals (2DOSCs) . These 2DOSCs are ideal for high-performance OFETs due to their few-molecular-layer structure, which enhances charge mobility and reduces charge trap density, thereby improving device performance.
Donor-Acceptor Conjugated Polymers
The compound serves as a building block in donor-acceptor (D-A) conjugated polymers, which are synthesized for their promising applications in organic electronics . These polymers exhibit unique electronic properties due to the alternating donor and acceptor units, making them suitable for use in organic photovoltaics and light-emitting diodes (LEDs) .
Donor-Donor Conjugated Polymers
Similarly, it is also used in donor-donor (D-D) conjugated polymers, which have applications in organic electronics . The D-D configuration offers different electronic characteristics compared to D-A systems, potentially leading to materials with higher charge carrier mobilities.
Bio-Inspired Materials
The compound’s versatility extends to the field of bio-inspired materials, where it can contribute to the development of materials that mimic biological systems . These materials could lead to breakthroughs in biomimetic sensors and smart materials that respond to environmental stimuli.
Interfacial Science
In interfacial science, 2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a role in understanding and manipulating the interfaces between different materials . This knowledge is crucial for creating advanced composites and coatings with tailored properties for aerospace , automotive , and marine applications .
Wearable Devices
The flexibility and processability of materials derived from this compound make them suitable for wearable electronics . These devices require materials that can conform to the human body while maintaining high electronic performance.
Sensing Devices
Lastly, the compound’s application in sensing devices is noteworthy. Its inclusion in materials can lead to sensors with high sensitivity and selectivity, useful for environmental monitoring , medical diagnostics , and security systems .
特性
IUPAC Name |
2-(4-hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BO2/c1-6-7-8-9-10-15-11-13-16(14-12-15)19-20-17(2,3)18(4,5)21-19/h11-14H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLGLIZOVAOJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





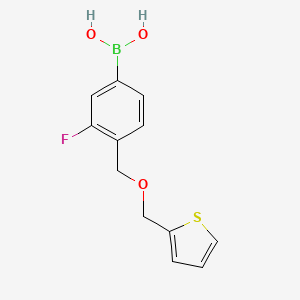
![2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1440915.png)
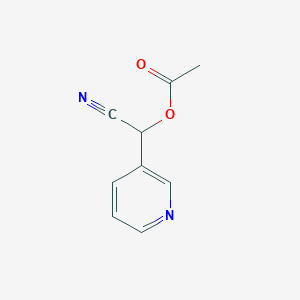
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)
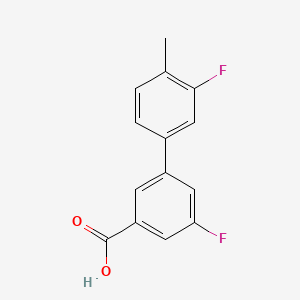


![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)
